molecular formula C9H17NO2 B2967652 4-(Oxolan-2-yl)oxan-4-amine CAS No. 2137450-80-5

4-(Oxolan-2-yl)oxan-4-amine

Cat. No.: B2967652
CAS No.: 2137450-80-5
M. Wt: 171.24
InChI Key: ZMIVGDBKLUOOMM-UHFFFAOYSA-N
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Scientific Research Applications

4-(Oxolan-2-yl)oxan-4-amine has several scientific research applications, including:

Safety and Hazards

The safety information for “4-(Oxolan-2-yl)oxan-4-amine” indicates that it may be dangerous . Specific hazard statements and precautionary statements are not provided in the search results. For detailed safety information, one should refer to the compound’s Material Safety Data Sheet (MSDS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxolan-2-yl)oxan-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diol with an amine in the presence of a catalyst can lead to the formation of the desired compound. The reaction conditions typically include moderate temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of high-pressure reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(Oxolan-2-yl)oxan-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.

    Substitution: The amine group in the compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 4-(Oxolan-2-yl)oxan-4-amine involves its interaction with specific molecular targets and pathways. The amine group in the compound can form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-(Tetrahydrofuran-2-yl)tetrahydropyran: Similar in structure but lacks the amine group.

    4-(Oxolan-2-yl)oxan-4-ol: Contains a hydroxyl group instead of an amine group.

    4-(Oxolan-2-yl)oxan-4-one: Features a ketone group in place of the amine group.

Uniqueness

4-(Oxolan-2-yl)oxan-4-amine is unique due to the presence of both a tetrahydrofuran and a tetrahydropyran ring fused together, along with an amine group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

4-(oxolan-2-yl)oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c10-9(3-6-11-7-4-9)8-2-1-5-12-8/h8H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIVGDBKLUOOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2(CCOCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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